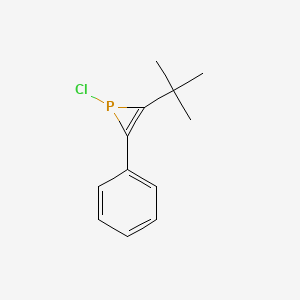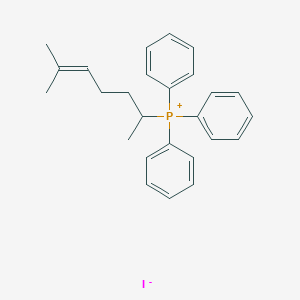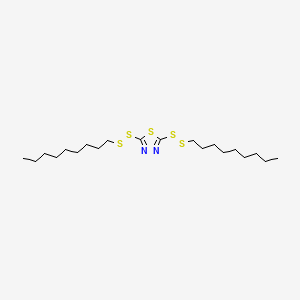
CID 78060925
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78060925” is a chemical entity registered in the PubChem database. It is a synthetic compound with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78060925” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate A by reacting starting material X with reagent Y under conditions Z.
Step 2: Conversion of intermediate A to intermediate B using catalyst C and solvent D.
Step 3: Final reaction to obtain “this compound” by treating intermediate B with reagent E under temperature F and pressure G.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: “this compound” can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Chemistry:
- Used as a reagent in organic synthesis to create complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Studied for its pharmacokinetics and pharmacodynamics in preclinical models.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of products such as coatings, adhesives, and polymers.
Propiedades
Fórmula molecular |
C15H31NO3Si |
|---|---|
Peso molecular |
301.50 g/mol |
InChI |
InChI=1S/C15H31NO3Si/c1-14(2)10-12(11-15(3,4)16-14)19-8-7-9-20-13(17-5)18-6/h12-13,16H,7-11H2,1-6H3 |
Clave InChI |
XGKDRTBCLJUFEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OCCC[Si]C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







